

# (4-Fluoro-3-methylphenyl)methanol CAS number and properties

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## Compound of Interest

Compound Name: (4-Fluoro-3-methylphenyl)methanol

Cat. No.: B1304793

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## Technical Guide: (4-Fluoro-3-methylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(4-Fluoro-3-methylphenyl)methanol**, also known as 4-Fluoro-3-methylbenzyl alcohol. Due to the limited availability of a registered CAS number and direct experimental data for this specific compound, this guide also includes information on its immediate precursor, 4-Fluoro-3-methylbenzaldehyde (CAS: 135427-08-6), and extrapolates data from structurally similar compounds to provide a thorough profile.

## Chemical Identity and Properties

While a specific CAS number for **(4-Fluoro-3-methylphenyl)methanol** is not readily found in major chemical databases, it is available from some suppliers under product-specific identifiers[1][2]. For the purpose of unambiguous identification and property prediction, we will also refer to its molecular formula and structure.

Molecular Formula:  $C_8H_9FO$

Molecular Weight: 140.15 g/mol [3]

Structure:

Caption: Chemical structure of **(4-Fluoro-3-methylphenyl)methanol**.

## Physical and Chemical Properties

Direct experimental data for **(4-Fluoro-3-methylphenyl)methanol** is limited. The following table summarizes available and predicted properties, along with the properties of its precursor, 4-Fluoro-3-methylbenzaldehyde, for comparison.

Property	(4-Fluoro-3-methylphenyl)methanol (Predicted/Inferred)	4-Fluoro-3-methylbenzaldehyde (Experimental)	Reference
CAS Number	Not available	135427-08-6	[4][5][6][7]
Molecular Formula	C <sub>8</sub> H <sub>9</sub> FO	C <sub>8</sub> H <sub>7</sub> FO	[3]
Molecular Weight	140.15 g/mol	138.14 g/mol	[3][5]
Appearance	Likely a colorless to pale yellow liquid or solid	Colorless to pale yellow clear liquid	[4][7]
Boiling Point	Higher than 208 °C	208 °C (lit.)	[5][6]
Density	~1.1-1.2 g/mL	1.132 - 1.14 g/mL at 25 °C (lit.)	[5][7]
Refractive Index	Not available	n <sub>20</sub> /D 1.522 (lit.)	[5]
Flash Point	Likely > 79.44 °C	79.44 °C (closed cup)	[5]
Solubility	Moderately soluble in water, miscible with alcohols	Slightly soluble in water	[6][8]

## Synthesis and Experimental Protocols

A plausible and common synthetic route to **(4-Fluoro-3-methylphenyl)methanol** is the reduction of its corresponding aldehyde, 4-Fluoro-3-methylbenzaldehyde.

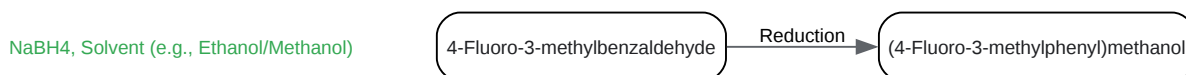
## Synthesis of the Precursor: 4-Fluoro-3-methylbenzaldehyde

4-Fluoro-3-methylbenzaldehyde is a commercially available compound that serves as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals[7][9]. It is recognized for its enhanced reactivity due to the fluorine substitution[7].

## Proposed Synthesis of (4-Fluoro-3-methylphenyl)methanol

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic chemistry. A standard and effective method for this conversion is the use of a reducing agent such as sodium borohydride ( $\text{NaBH}_4$ ).

Reaction Scheme:



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Caption: Proposed synthesis of **(4-Fluoro-3-methylphenyl)methanol**.

Detailed Experimental Protocol (Hypothetical):

This protocol is based on standard procedures for the reduction of aromatic aldehydes.

- **Dissolution:** Dissolve 4-Fluoro-3-methylbenzaldehyde (1 equivalent) in a suitable alcohol solvent, such as ethanol or methanol, in a round-bottom flask equipped with a magnetic stirrer.
- **Cooling:** Cool the solution in an ice bath to 0-5 °C.

- Addition of Reducing Agent: Slowly add sodium borohydride ( $\text{NaBH}_4$ ) (1.1-1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Quenching: Once the reaction is complete, cool the mixture in an ice bath and cautiously add a dilute acid (e.g., 1M HCl) to quench the excess  $\text{NaBH}_4$  and neutralize the reaction mixture.
- Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude **(4-Fluoro-3-methylphenyl)methanol**.
- Purification: The crude product can be purified by column chromatography on silica gel if necessary.

## Spectral Data (Predicted)

As experimental spectral data for **(4-Fluoro-3-methylphenyl)methanol** is not widely published, the following are predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts based on the analysis of similar structures. Actual experimental values may vary.

$^1\text{H}$  NMR (in  $\text{CDCl}_3$ ):

- Ar-H:  $\delta$  6.8-7.2 ppm (multiplet, 3H)
- $-\text{CH}_2\text{OH}$ :  $\delta$  4.6 ppm (singlet, 2H)
- $-\text{CH}_3$ :  $\delta$  2.3 ppm (singlet, 3H)
- $-\text{OH}$ :  $\delta$  1.5-2.5 ppm (broad singlet, 1H)

$^{13}\text{C}$  NMR (in  $\text{CDCl}_3$ ):

- Ar-C (quaternary, C-F):  $\delta$  ~160 ppm (doublet,  $J \approx 245$  Hz)
- Ar-C (quaternary, C-CH<sub>2</sub>OH):  $\delta$  ~140 ppm
- Ar-C (quaternary, C-CH<sub>3</sub>):  $\delta$  ~125 ppm (doublet,  $J \approx 15$ -20 Hz)
- Ar-CH:  $\delta$  ~115-130 ppm
- -CH<sub>2</sub>OH:  $\delta$  ~64 ppm
- -CH<sub>3</sub>:  $\delta$  ~15 ppm

## Safety and Handling

Specific safety data for **(4-Fluoro-3-methylphenyl)methanol** is not available. Therefore, safety precautions should be based on the general hazards associated with substituted benzyl alcohols[8][10][11][12].

General Hazards:

- May be harmful if swallowed, inhaled, or in contact with skin.
- May cause skin, eye, and respiratory tract irritation.
- Combustible liquid.

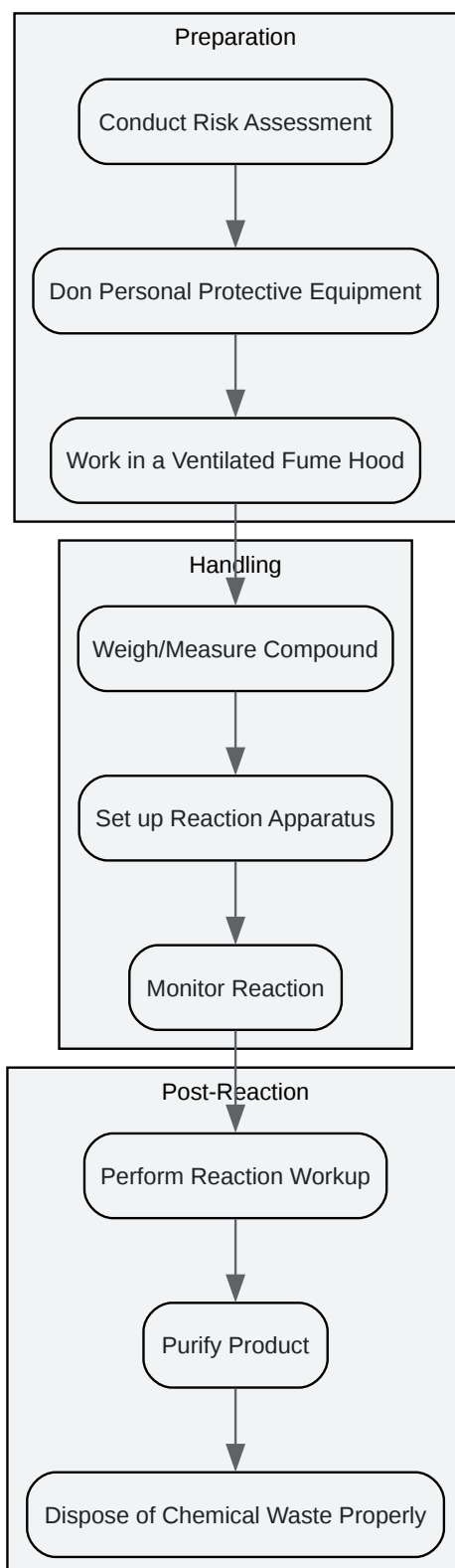
Recommended Handling Procedures:

- Work in a well-ventilated area, preferably in a fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
- Keep away from heat, sparks, and open flames.
- Avoid breathing vapors or mist.
- Wash hands thoroughly after handling.

#### First Aid Measures:

- In case of skin contact: Immediately wash with plenty of soap and water.
- In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
- If inhaled: Move person into fresh air and keep comfortable for breathing.
- If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

The following diagram outlines a general workflow for the safe handling and use of **(4-Fluoro-3-methylphenyl)methanol** in a research setting.



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Caption: General laboratory workflow for handling chemical reagents.

## Applications in Research and Development

Substituted benzyl alcohols are important building blocks in medicinal chemistry and materials science. **(4-Fluoro-3-methylphenyl)methanol**, with its specific substitution pattern, could be a valuable intermediate for the synthesis of:

- **Pharmaceuticals:** The fluoromethylphenyl moiety is present in various bioactive molecules. This alcohol could serve as a precursor for introducing this group into drug candidates. The fluorine atom can modulate properties like metabolic stability and binding affinity.
- **Agrochemicals:** Similar to pharmaceuticals, fluorinated organic compounds are crucial in the development of modern pesticides and herbicides[7].
- **Specialty Chemicals:** The compound can be used in the synthesis of dyes, fragrances, and polymers, where its specific structure can impart desired properties[7].

This guide provides a foundational understanding of **(4-Fluoro-3-methylphenyl)methanol** based on available data and established chemical principles. Researchers should exercise caution and perform small-scale trials to verify properties and reaction conditions.

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